3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one
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Overview
Description
Piperaquine is an antiparasitic drug primarily used in combination with dihydroartemisinin to treat malaria. It was developed in the 1960s under the Chinese National Malaria Elimination Programme and was widely adopted in China as a replacement for chloroquine. Piperaquine works by disrupting the detoxification of heme in the parasite, which is essential for its survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperaquine is synthesized through a multi-step process. The key steps involve the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield piperaquine .
Industrial Production Methods
In industrial settings, the synthesis of piperaquine involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Piperaquine undergoes several types of chemical reactions, including:
Oxidation: Piperaquine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinoline rings.
Substitution: Substitution reactions can occur at the chloro positions on the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of piperaquine, as well as substituted derivatives .
Scientific Research Applications
Piperaquine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinoline chemistry.
Biology: Investigated for its effects on cellular processes and parasite biology.
Medicine: Primarily used in combination therapies for malaria treatment. It is also being studied for potential use against other parasitic infections.
Industry: Utilized in the development of new antimalarial drugs and combination therapies
Mechanism of Action
Piperaquine exerts its effects by accumulating in the digestive vacuole of the malaria parasite. It interferes with the detoxification of heme into hemozoin, a process crucial for the parasite’s survival. By disrupting this process, piperaquine causes the accumulation of toxic heme, leading to the death of the parasite .
Comparison with Similar Compounds
Piperaquine is structurally similar to other antimalarial drugs such as chloroquine and amodiaquine. it has a longer half-life and is more effective in combination therapies. Unlike chloroquine, piperaquine is less likely to cause resistance when used in combination with artemisinin derivatives .
Similar Compounds
- Chloroquine
- Amodiaquine
- Mefloquine
- Lumefantrine
- Artemisinin derivatives (e.g., artemether, artesunate)
Piperaquine’s unique properties, such as its long half-life and effectiveness in combination therapies, make it a valuable drug in the fight against malaria .
Properties
IUPAC Name |
2,3,3a,4-tetrahydrofuro[3,2-b]pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-5-4(7-6)1-2-9-5/h3-4H,1-2H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZOEXZFNMLRTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=O)NC21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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